molecular formula C7H9N3O2 B3363358 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide CAS No. 102000-68-0

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide

Cat. No. B3363358
CAS RN: 102000-68-0
M. Wt: 167.17 g/mol
InChI Key: MTMSVCHXICINDR-UHFFFAOYSA-N
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Description

This compound is an ester derivative, mainly used as a pharmaceutical intermediate . It belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis method of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate involves dissolving m-nitrobenzaldehyde and ethyl chloroacetate in benzene, and adding piperidine and glacial acetic acid. The mixture is then heated in a water bath, and the water generated in the reaction is continuously removed .


Molecular Structure Analysis

The IUPAC name of the compound is 1-methyl-2-oxo-1,2-dihydro-4-pyridinecarboxamide. Its InChI code is 1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11) and its InChI key is QASWUZCGTOFYBR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is known to react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.15 . It is a solid at room temperature and should be stored in a refrigerator .

Mechanism of Action

While the specific mechanism of action for “1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide” is not mentioned in the search results, similar compounds like isoniazid are known to inhibit the synthesis of lipids and DNA, leading to the prevention of cell wall synthesis and development .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335. Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

While the specific future directions for “1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide” are not mentioned in the search results, similar compounds like isoniazid are being studied for their potential in combating antimicrobial resistance .

properties

IUPAC Name

1-methyl-2-oxopyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10-3-2-5(4-6(10)11)7(12)9-8/h2-4H,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMSVCHXICINDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide

Synthesis routes and methods

Procedure details

The title compound from example 30.1 (4 g, 24 mmol) was dissolved in ethanol and stirred at 78° C. Hydrazine hydrate (5.8 mL, 120 mmol) was added via a syringe and the reaction was stirred for 3 h at 78° C., at which time the starting material was no longer visible by TLC. The reaction mixture (clear solution) was then cooled to room temperature, and diluted with diethyl ether to precipitate the product which was collected by vacuum filtration to yield the title compound as a pale yellow solid (3.13 g, 78%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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